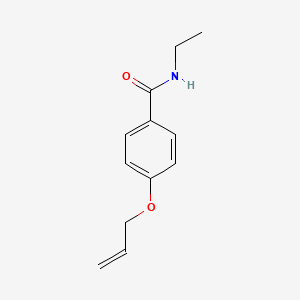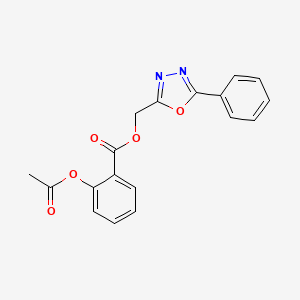![molecular formula C15H24ClNO3 B4398949 4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4398949.png)
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride
Vue d'ensemble
Description
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride, also known as IPEM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. IPEM belongs to the class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In
Mécanisme D'action
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride works by binding to the beta-adrenergic receptors in the lungs, which are responsible for regulating the smooth muscle tone of the airways. When this compound binds to these receptors, it activates a signaling pathway that leads to the relaxation of the smooth muscle, resulting in bronchodilation and improved airflow. This mechanism of action is similar to that of other beta-adrenergic receptor agonists such as albuterol and salmeterol.
Biochemical and Physiological Effects
In addition to its bronchodilatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to increase the production of cyclic adenosine monophosphate (cAMP) in lung cells, which is a key signaling molecule involved in the regulation of smooth muscle tone. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of respiratory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride for lab experiments is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, this compound has been extensively studied in animal models and in vitro systems, which means that there is a wealth of data available on its pharmacological effects. However, one limitation of this compound is that it has not yet been extensively studied in human clinical trials, which means that its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride. One area of interest is the development of new drugs based on the structure of this compound for the treatment of respiratory diseases. Another potential direction is the investigation of the anti-inflammatory effects of this compound and its potential use in the treatment of other inflammatory conditions. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, which may require additional clinical trials.
Conclusion
In conclusion, this compound is a chemical compound with significant potential as a therapeutic agent for the treatment of respiratory diseases. Its bronchodilatory effects, anti-inflammatory properties, and simple synthesis method make it an attractive candidate for further research. While there are still limitations to our understanding of this compound, future research may lead to the development of new drugs and therapies that could improve the lives of patients with respiratory diseases.
Applications De Recherche Scientifique
4-[2-(3-isopropoxyphenoxy)ethyl]morpholine hydrochloride has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the main applications of this compound is in the treatment of respiratory diseases such as asthma and COPD. This compound acts as a beta-adrenergic receptor agonist, which means that it activates the beta receptors in the lungs, leading to bronchodilation and improved airflow. This makes this compound a potential candidate for the development of new drugs for respiratory diseases.
Propriétés
IUPAC Name |
4-[2-(3-propan-2-yloxyphenoxy)ethyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-13(2)19-15-5-3-4-14(12-15)18-11-8-16-6-9-17-10-7-16;/h3-5,12-13H,6-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEFFUGRROILGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)OCCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398877.png)

amine hydrochloride](/img/structure/B4398893.png)
![1-(2-{2-[(1-chloro-2-naphthyl)oxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4398898.png)

![2-[(2-hydroxyethyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4398906.png)
![4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl propionate](/img/structure/B4398913.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4398921.png)

![N-[4-(2-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B4398939.png)
![4-(allyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4398954.png)

![1-methyl-4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4398963.png)
![3-{[(3-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4398971.png)